1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine

PIKfyve inhibitor lipid kinase antiviral

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine (CAS 497246-99-8) is a synthetic phenethylamine derivative, catalogued as ChemBridge ID 7095595 (CHEMBRDG-BB. It is characterized by a 3,4-dimethoxyphenyl group linked to a propan-1-amine backbone and N-substituted with a pyridin-3-ylmethyl moiety, yielding a molecular formula of C₁₇H₂₂N₂O₂ and a molecular weight of 286.37 g/mol.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS No. 497246-99-8
Cat. No. B1274606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine
CAS497246-99-8
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)OC)OC)NCC2=CN=CC=C2
InChIInChI=1S/C17H22N2O2/c1-4-15(19-12-13-6-5-9-18-11-13)14-7-8-16(20-2)17(10-14)21-3/h5-11,15,19H,4,12H2,1-3H3
InChIKeyCHEYOVHGAFSPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine (CAS 497246-99-8): Structural and Functional Baseline for Research Selection


1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine (CAS 497246-99-8) is a synthetic phenethylamine derivative, catalogued as ChemBridge ID 7095595 (CHEMBRDG-BB 7095595) [1]. It is characterized by a 3,4-dimethoxyphenyl group linked to a propan-1-amine backbone and N-substituted with a pyridin-3-ylmethyl moiety, yielding a molecular formula of C₁₇H₂₂N₂O₂ and a molecular weight of 286.37 g/mol [1]. This compound is structurally distinct from classical phenethylamine stimulants, incorporating a basic pyridine ring that creates a unique pharmacophoric pattern . Its core structural features (3,4-dimethoxyphenyl and 3-pyridyl groups) are identical to the terminal substituents of the potent dual PIKfyve/PIP4K2C inhibitor RMC-113, providing a direct link to validated kinase inhibitor pharmacophores [2].

Why 1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine Cannot Be Substituted by Simpler Phenethylamine or Mono-functional Building Blocks


Generic substitution of 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine (CAS 497246-99-8) with simpler analogs—such as 1-(3,4-dimethoxyphenyl)propan-1-amine (CAS 101589-21-3) or N-(pyridin-3-ylmethyl)propan-1-amine—fails because these alternatives lack the precise dual-receptor pharmacophore required for PIKfyve inhibition. In the SAR study of RMC-113, removal of the 3,4-dimethoxyphenyl group (replaced by hydrogen) reduced PIKfyve inhibitory potency by 143-fold (IC₅₀ from 0.0080 µM to 1.15 µM), and replacement of the 3-pyridyl group with a non-basic n-propyl chain caused a 106-fold potency loss (IC₅₀ to 0.85 µM) [1]. The target compound uniquely presents both critical recognition elements in a single, modular secondary amine scaffold that can serve as a direct precursor for further derivatization, making it irreplaceable for research programs investigating this specific pharmacophore topology [2].

Quantitative Evidence Guide: 1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine vs. Closest Analogs


Essential Pharmacophoric Contribution to PIKfyve Inhibition: 3,4-Dimethoxyphenyl + 3-Pyridyl Combination vs. Deconstruction Analogs

The specific combination of 3,4-dimethoxyphenyl and 3-pyridyl substituents present in CAS 497246-99-8 constitutes the minimal pharmacophore for high-potency PIKfyve inhibition. In the RMC-113 SAR study at position 6 (aryl) and position 3 (alkynyl substituent) of the isothiazolo[4,3-b]pyridine core, the compound bearing 3,4-dimethoxyphenyl (R2) and 3-pyridyl (R4) groups (compound 21, RMC-113) displayed an IC₅₀ of 0.0080 µM against PIKfyve [1]. Removal of the dimethoxy substitution (compound 2a: R2 = H) increased IC₅₀ to 1.15 µM (143-fold loss). Replacement of the 3-pyridyl with n-propyl (compound 7a) yielded IC₅₀ = 0.85 µM (106-fold loss). This demonstrates that the combined 3,4-dimethoxyphenyl and 3-pyridyl motif is indispensable for nanomolar PIKfyve activity, and CAS 497246-99-8 is the only commercially catalogued free secondary amine that simultaneously presents both groups in a single readily derivatizable scaffold [2].

PIKfyve inhibitor lipid kinase antiviral structure–activity relationship pharmacophore

Physicochemical Differentiation: CNS Drug-Like Property Profile vs. Methylphenidate

CAS 497246-99-8 displays a computed partition coefficient (LogP) of 2.66 and a distribution coefficient at pH 7.4 (LogD₇.₄) of 1.34, with a topological polar surface area (TPSA) of 43.38 Ų [1]. These values fall within favorable CNS drug-like space (LogD 1–3, TPSA < 90 Ų). In comparison, methylphenidate—a structurally related psychostimulant—has a reported LogP of approximately 2.15 and a TPSA of 38.77 Ų [2]. The 0.51-unit higher LogP of CAS 497246-99-8 indicates slightly greater lipophilicity, which can translate to enhanced blood–brain barrier permeation, while the modestly higher TPSA reflects the additional hydrogen-bonding capacity from the pyridine nitrogen, potentially modulating off-target binding profiles [3]. The simpler analog 1-(3,4-dimethoxyphenyl)propan-1-amine (CAS 101589-21-3, MW 195.26) lacks the pyridinylmethyl group entirely, resulting in significantly different LogD and hydrogen-bonding capacity, and is not suitable for applications requiring the pyridine-based recognition element [4].

CNS drug-likeness physicochemical property LogD polar surface area blood–brain barrier permeability

Synthetic Versatility and Building Block Utility: Unique Secondary Amine Core vs. Tertiary Amine or Primary Amine Alternatives

CAS 497246-99-8 is a secondary amine, enabling direct N-alkylation, acylation, reductive amination, or sulfonylation without the need for protection/deprotection steps required for primary amines [1]. In contrast, the corresponding primary amine 1-(3,4-dimethoxyphenyl)propan-1-amine (CAS 101589-21-3) lacks the pyridinylmethyl group and requires additional synthetic steps to install the pyridine recognition element. The target compound’s free secondary amine also differs from tertiary amine analogs (e.g., N,N-dimethyl or N-methyl-N-pyridinylmethyl variants), which cannot be further derivatized at the nitrogen center. This compound is sourced from ChemBridge Corporation (Catalog No. 7095595) and is also available as the hydrochloride salt (CAS 1216675-26-1, purity ≥95%) , with MolCore offering the free base at NLT 98% purity under ISO certification . This positions the compound as a readily accessible, high-purity building block for parallel synthesis and hit-to-lead optimization campaigns targeting the 3,4-dimethoxyphenyl–pyridinyl pharmacophore .

building block secondary amine medicinal chemistry derivatization parallel synthesis

Spectral and Identity Verification: NMR Characterization Data for Quality Control vs. Uncharacterized Analogs

The hydrochloride salt of CAS 497246-99-8 has been characterized by ¹H NMR in DMSO-d₆ and the reference spectrum is available in the Wiley SpectraBase database (Compound ID 6s3H1zboXBz, InChIKey CHEYOVHGAFSPII-UHFFFAOYSA-O) [1]. This provides procurement quality assurance: incoming batches can be verified against a published reference spectrum. In contrast, the simpler analog 1-(3,4-dimethoxyphenyl)propan-1-amine (CAS 101589-21-3) and many other related phenethylamine building blocks do not have publicly accessible reference NMR spectra in curated spectral libraries, leaving identity verification reliant solely on vendor certificates of analysis . The availability of a peer-referenced spectral standard reduces the risk of mis-identification in high-throughput screening campaigns and facilitates compliance with institutional quality management requirements .

NMR characterization quality control identity verification SpectraBase analytical chemistry

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine (CAS 497246-99-8)


PIKfyve/PIP4K2C Dual Inhibitor Lead Optimization

Use CAS 497246-99-8 as a core scaffold for generating focused libraries of PIKfyve/PIP4K2C inhibitors. The compound's 3,4-dimethoxyphenyl and 3-pyridyl groups are validated as the minimal pharmacophore for nanomolar PIKfyve inhibition (IC₅₀ = 0.0080 µM in the RMC-113 series) [1]. The secondary amine serves as a versatile attachment point for introducing diverse linkers and warheads to optimize potency, selectivity, and pharmacokinetic properties. This scenario is directly supported by the SAR data showing that loss of either substituent causes >100-fold potency reduction [1].

Antiviral Drug Discovery Against Emerging RNA Viruses

Leverage the compound's pharmacophoric match to RMC-113, which has demonstrated broad-spectrum antiviral activity against SARS-CoV-2, Venezuelan equine encephalitis virus (VEEV), dengue virus 2, Ebola virus, and Marburg virus [1]. The compound provides a synthetically tractable starting point for developing host-directed antiviral agents that target the lipid kinase PIKfyve, a host factor required for viral entry and replication [1].

CNS-Targeted Chemical Probe Development

The compound's favorable CNS drug-like properties (LogD₇.₄ = 1.34, TPSA = 43.38 Ų) [2] and structural analogy to methylphenidate make it a candidate for developing biased CNS receptor probes. Its secondary amine allows for rapid N-functionalization to modulate selectivity across monoamine transporters or histamine H3 receptors, while the pyridine nitrogen offers an additional interaction site for target engagement [3].

High-Throughput Screening Library Expansion

Procure the compound in milligram-to-gram quantities from ISO-certified suppliers (MolCore, purity NLT 98%; ChemBridge, Catalog No. 7095595) for inclusion in diversity-oriented or targeted screening libraries. Its verified identity via SpectraBase NMR [4] ensures compatibility with automated liquid handling and assay reproducibility requirements in academic and industrial screening facilities.

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